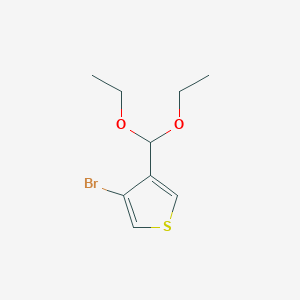

Bromo-4-(diethoxymethyl)-thiophene

Description

Properties

IUPAC Name |

3-bromo-4-(diethoxymethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-13-6-8(7)10/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDNDWACGKDMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CSC=C1Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bromo-4-(diethoxymethyl)-thiophene: Synthesis, Characterization, and Applications in Advanced Drug Design

Executive Summary

In the realm of modern organic synthesis and medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. 2-Bromo-4-(diethoxymethyl)thiophene (also recognized systematically as 5-bromo-3-thiophenecarboxaldehyde diethyl acetal) is a highly versatile, orthogonally protected intermediate[1]. Featuring an electrophilic bromine atom primed for transition-metal-catalyzed cross-coupling and a latent aldehyde masked as a robust diethyl acetal, this compound enables complex multi-step functionalizations without premature degradation of the reactive carbonyl center.

This technical guide provides an in-depth analysis of its physicochemical profile, a mechanistically grounded synthetic workflow, and its critical role in synthesizing high-value active pharmaceutical ingredients (APIs), including antitumor agents, SGLT2 inhibitors, and dopamine agonists.

Physicochemical Profiling

Understanding the baseline metrics of the intermediate and its direct precursor is critical for reaction scaling and downstream purification. The quantitative data is summarized below:

| Property | 2-Bromo-4-(diethoxymethyl)thiophene | 5-Bromo-3-thiophenecarboxaldehyde (Precursor) |

| CAS Registry Number | 59445-99-7[1] | 18791-79-2[2] |

| Molecular Formula | C₉H₁₃BrO₂S | C₅H₃BrOS[2] |

| Molecular Weight | 265.17 g/mol [1] | 191.05 g/mol [2] |

| Physical State | Liquid (Typical) | Solid / Heavy Liquid |

| Density | ~1.35 g/mL (Estimated) | 1.757 g/mL (at 25 °C)[2] |

| Boiling Point | ~250-260 °C (Estimated) | 237-242 °C[2] |

| Structural Function | Acetal-protected electrophile | Unprotected electrophile |

Mechanistic Synthesis Workflow

The synthesis of 2-bromo-4-(diethoxymethyl)thiophene is a masterclass in regiocontrol and protecting group chemistry. The pathway consists of two primary transformations: a Lewis acid-directed electrophilic aromatic substitution followed by a mild acid-catalyzed acetalization.

Figure 1: Two-step regioselective synthesis of 2-bromo-4-(diethoxymethyl)thiophene.

Protocol 1: Regioselective Bromination

Objective: Synthesize 5-bromo-3-thiophenecarboxaldehyde from 3-thiophenecarboxaldehyde. Procedure & Causality:

-

Preparation: Dissolve 3-thiophenecarboxaldehyde (0.06 mol) in 200 mL of dry dichloromethane (CH₂Cl₂)[2].

-

Lewis Acid Activation: Add 14 g of anhydrous aluminum chloride (AlCl₃) and stir for 10 minutes[2].

-

Causality: Thiophene rings are electron-rich and typically undergo electrophilic attack at the highly reactive C-2 position. AlCl₃ acts as a strong Lewis acid, coordinating directly with the carbonyl oxygen of the aldehyde. This complexation strongly withdraws electron density from the ring, deactivating the ortho (C-2) and para (C-4) positions.

-

-

Electrophilic Attack: Dropwise addition of bromine (Br₂, 0.066 mol) in 10 mL of CH₂Cl₂ over 10 minutes[2]. Stir for 12 hours at room temperature.

-

Causality: Because C-2 and C-4 are deactivated by the Lewis acid complex, the electrophilic bromonium ion (Br⁺) is directed to the less sterically hindered and less deactivated C-5 position, ensuring high regiochemical fidelity.

-

-

Workup: Pour the dark solution onto crushed ice to quench the AlCl₃ complex. Separate the organic layer, wash, dry over MgSO₄, and concentrate to yield the brominated precursor[2].

Protocol 2: Acetalization (Aldehyde Protection)

Objective: Convert 5-bromo-3-thiophenecarboxaldehyde to 2-bromo-4-(diethoxymethyl)thiophene. Procedure & Causality:

-

Reaction Setup: To a solution of 5-bromo-3-thiophenecarboxaldehyde (5.27 mmol) in absolute ethanol (8 mL), add a catalytic amount of ammonium chloride (NH₄Cl)[3]. Triethyl orthoformate can be added as a water scavenger to push the equilibrium.

-

Reflux: Heat the mixture to reflux until the reaction reaches completion (monitored via TLC).

-

Causality: Aldehydes are highly susceptible to nucleophilic attack and oxidation. By converting the aldehyde into a diethyl acetal, the electrophilic carbon is masked. NH₄Cl is purposefully selected as a mild acid catalyst over stronger acids (like p-TsOH) to minimize potential degradation of the thiophene ring while providing sufficient protonation to the carbonyl oxygen, facilitating nucleophilic attack by ethanol[3].

-

-

Isolation: Neutralize the catalyst, evaporate the solvent, and purify via vacuum distillation or column chromatography to isolate the pure acetal[3].

Advanced Applications in Drug Discovery

The strategic placement of the bromo and acetal groups allows this molecule to serve as a pivotal node in the synthesis of highly complex pharmacophores.

Figure 2: Workflow illustrating the integration of the thiophene intermediate into API development.

Oncology: Duocarmycin Derivatives

Duocarmycins are potent antitumor antibiotics that bind to the minor groove of DNA and alkylate adenine residues. 2-Bromo-4-(diethoxymethyl)thiophene is utilized to synthesize A-ring pyrrole compounds bearing 5-membered heteroarylacryloyl groups[4]. The masked aldehyde allows for the safe execution of cross-coupling at the C-5 position. Once deprotected, the aldehyde is condensed to form the heteroarylacryloyl segment. These specific thienylacrylate derivatives have demonstrated remarkable in vitro anticellular activity against HeLa S3 cells and potent in vivo antitumor activity against murine sarcoma 180, matching the efficacy of traditional methoxycinnamates while exhibiting lower peripheral blood toxicity[4].

Metabolic Diseases: SGLT2 Inhibitors

In the management of Type 2 Diabetes Mellitus, Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors are critical for promoting the renal excretion of excess glucose[5]. 5-Bromo-3-thiophenecarboxaldehyde and its protected acetal forms are key starting materials for synthesizing novel C-aryl glycoside compounds[6]. The bromine atom serves as the coupling site for attaching the complex aglycone core (often via halogen-metal exchange followed by nucleophilic addition to a gluconolactone), while the aldehyde/acetal position is further functionalized to tune the lipophilicity and binding affinity of the drug to the SGLT2 transporter[6].

Neurology: Selective Dopamine Agonists

Dopamine agonists are essential in treating neurological and behavioral disorders. The protected thiophene intermediate is utilized in the synthesis of novel tetracyclic compounds that selectively agonize dopamine receptors[7]. The acetal protection is strictly required here; during the construction of the complex tetracyclic framework (which often involves harsh organometallic reagents like phenylboronic acid in Suzuki couplings), the aldehyde must remain inert[7]. Post-coupling, the acetal is hydrolyzed, allowing the unmasked aldehyde to participate in intramolecular cyclizations to close the tetracyclic ring system[7].

References

-

Amishiro, N., et al. (1999) - Synthesis and antitumor activity of duocarmycin derivatives: a-ring pyrrole compounds bearing 5-membered heteroarylacryloyl groups. Chem Pharm Bull (Tokyo). PubMed. Retrieved from: [Link][4]

-

Pharmaceutical Society of Japan - Synthesis and Antitumor Activity of Duocarmycin Derivatives. Retrieved from:[Link][3]

-

Google Patents (US5597832A) - Tetracyclic compounds as dopamine agonists. Retrieved from:[7]

-

European Patent Office (EP2896397B2) - Novel compounds having inhibitory activity against sodium-dependant glucose transporter. Retrieved from:[6]

-

Google Patents (EP2896397B1) - Novel compounds having inhibitory activity against sodium-dependant glucose transporter. Retrieved from: [5]

Sources

- 1. Thiophene | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. Synthesis and antitumor activity of duocarmycin derivatives: a-ring pyrrole compounds bearing 5-membered heteroarylacryloyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2896397B1 - Novel compounds having inhibitory activity against sodium-dependant glucose transporter - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US5597832A - Tetracyclic compounds as dopamine agonists - Google Patents [patents.google.com]

In-depth Technical Guide: 4-bromo-2-(diethoxymethyl)thiophene

Prepared by: Gemini, Senior Application Scientist

Abstract: 4-bromo-2-(diethoxymethyl)thiophene is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The diethoxymethyl group serves as a stable protected form of a formyl group, while the bromine atom at the 4-position provides a reactive site for a wide array of synthetic transformations, including lithiation and transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of this compound, including its identification, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, and its applications as a versatile synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

Positive identification of a chemical substance is the cornerstone of scientific research and development. The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring unambiguous communication.

The definitive CAS number for 4-bromo-2-(diethoxymethyl)thiophene is 18791-19-0 .

A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

Table 1: Physicochemical Properties of 4-bromo-2-(diethoxymethyl)thiophene

| Property | Value |

| CAS Number | 18791-19-0 |

| Molecular Formula | C₉H₁₃BrO₂S |

| Molecular Weight | 265.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 115-117 °C at 2 mmHg |

| Density | 1.378 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.526 |

Synthesis and Mechanistic Rationale

The synthesis of 4-bromo-2-(diethoxymethyl)thiophene is typically achieved through a multi-step process starting from more readily available thiophene precursors. A common and reliable method involves the protection of 2-thiophenecarboxaldehyde followed by selective bromination.

Experimental Protocol: Synthesis of 4-bromo-2-(diethoxymethyl)thiophene

Step 1: Acetal Protection of 2-Thiophenecarboxaldehyde

This initial step is crucial to protect the reactive aldehyde functionality from the harsh conditions of the subsequent bromination step. The diethoxymethyl acetal is a robust protecting group that is stable to a variety of reagents but can be easily removed under acidic conditions when the aldehyde is needed for further reactions.

-

To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.02 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the catalyst with a weak base, such as triethylamine.

-

Remove the solvent under reduced pressure. The resulting crude 2-(diethoxymethyl)thiophene is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Regioselective Bromination

The electron-donating nature of the sulfur atom in the thiophene ring directs electrophilic substitution to the 5-position. To achieve bromination at the 4-position, a directing group or a specific set of reaction conditions is necessary. In this case, the reaction proceeds via a lithiation-bromination sequence.

-

Dissolve the 2-(diethoxymethyl)thiophene (1.0 eq) from the previous step in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, typically n-butyllithium (n-BuLi) in hexanes (1.1 eq), dropwise while maintaining the low temperature. This step selectively deprotonates the 5-position.

-

To achieve bromination at the 4-position, a subsequent metal-halogen exchange is performed. Add a solution of a weaker organolithium reagent, such as sec-butyllithium (sec-BuLi) or tert-butyllithium (t-BuLi) (1.1 eq), which facilitates the exchange.

-

After stirring for a short period at -78 °C, add a source of electrophilic bromine, such as 1,2-dibromoethane or N-bromosuccinimide (NBS) (1.2 eq).

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-bromo-2-(diethoxymethyl)thiophene.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-bromo-2-(diethoxymethyl)thiophene.

Caption: Synthetic workflow for 4-bromo-2-(diethoxymethyl)thiophene.

Applications in Research and Drug Development

4-bromo-2-(diethoxymethyl)thiophene is a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of its two key functional groups.

Transformation of the Bromine Atom

The bromine atom at the 4-position is a versatile handle for introducing a wide range of substituents.

-

Cross-Coupling Reactions: It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted thiophene structures. These motifs are prevalent in many biologically active molecules and organic electronic materials.

-

Lithiation: The bromine can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) to generate a potent nucleophile. This lithiated intermediate can then react with a variety of electrophiles to introduce new functional groups at the 4-position.

Deprotection and Elaboration of the Aldehyde

The diethoxymethyl group can be easily hydrolyzed under mild acidic conditions (e.g., aqueous HCl or formic acid) to reveal the aldehyde functionality. This aldehyde can then be used in a variety of subsequent transformations, including:

-

Reductive amination: To form amines.

-

Wittig reaction: To form alkenes.

-

Oxidation: To form a carboxylic acid.

-

Grignard and organolithium additions: To form secondary alcohols.

The ability to unmask the aldehyde at a later stage of a synthesis provides significant strategic advantages, allowing for the selective modification of other parts of the molecule first.

Logical Relationship of Functional Group Transformations

The following diagram illustrates the synthetic possibilities offered by 4-bromo-2-(diethoxymethyl)thiophene.

Caption: Synthetic utility of 4-bromo-2-(diethoxymethyl)thiophene.

Safety and Handling

As with all laboratory chemicals, 4-bromo-2-(diethoxymethyl)thiophene should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-bromo-2-(diethoxymethyl)thiophene is a highly versatile and valuable synthetic intermediate. Its unique combination of a protected aldehyde and a reactive bromine atom on a thiophene scaffold allows for a wide range of selective transformations. This makes it an important building block for the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher looking to utilize this powerful synthetic tool.

References

For the most current and detailed information, please refer to the product listings and safety data sheets from chemical suppliers who list CAS number 18791-19-0.

An In-Depth Technical Guide to 2-Bromo-4-(diethoxymethyl)thiophene for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic electronics, the rational design and synthesis of novel building blocks are paramount to achieving high-performance materials for a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Thiophene derivatives, in particular, have emerged as a cornerstone class of materials due to their excellent charge transport properties and chemical stability.[1][2] This technical guide provides a comprehensive overview of 2-Bromo-4-(diethoxymethyl)thiophene, a versatile precursor for the synthesis of advanced conductive polymers. We will delve into its synthesis, polymerization, and the characterization of the resulting materials, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for next-generation organic electronic devices.

The Strategic Advantage of the Diethoxymethyl Group

The diethoxymethyl group, a diethyl acetal of a formyl group, offers a unique strategic advantage in the synthesis of conjugated polymers. It serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the reactive formyl group. This functionality allows for post-polymerization modification of the polymer, enabling the introduction of various functional groups to fine-tune the material's electronic and physical properties. Furthermore, the bulky diethoxymethyl group can influence the polymer's solubility and morphology, which are critical factors in device fabrication and performance.

Synthesis of 2-Bromo-4-(diethoxymethyl)thiophene: A Step-by-Step Protocol

The synthesis of 2-Bromo-4-(diethoxymethyl)thiophene is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route involves the formylation of thiophene, protection of the formyl group as a diethyl acetal, and subsequent regioselective bromination.

Step 1: Formylation of Thiophene to Thiophene-3-carbaldehyde

The initial step involves the introduction of a formyl group onto the thiophene ring. A common and effective method is the Vilsmeier-Haack reaction.

Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to form the Vilsmeier reagent.

-

Cool the reaction mixture back to 0 °C and add thiophene dropwise.

-

After the addition, heat the reaction mixture to 60 °C and stir for 2-3 hours.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain thiophene-3-carbaldehyde.

Thiophene [label="Thiophene"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(DMF, POCl₃)"]; Thiophene_3_carbaldehyde [label="Thiophene-3-carbaldehyde"];

Thiophene -> Vilsmeier_Reagent [label="Formylation"]; Vilsmeier_Reagent -> Thiophene_3_carbaldehyde; }

Figure 1: Synthesis of Thiophene-3-carbaldehyde.

Step 2: Protection of the Formyl Group as a Diethyl Acetal

To prevent unwanted reactions of the aldehyde group in subsequent steps, it is protected as a diethyl acetal.

Protocol:

-

In a round-bottom flask, dissolve thiophene-3-carbaldehyde in an excess of triethyl orthoformate.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or anhydrous hydrochloric acid in ethanol.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess triethyl orthoformate and ethanol under reduced pressure.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to yield 4-(diethoxymethyl)thiophene.

Thiophene_3_carbaldehyde [label="Thiophene-3-carbaldehyde"]; Protection_Reagents [label="Triethyl orthoformate,\nAcid catalyst"]; Thiophene_4_acetal [label="4-(diethoxymethyl)thiophene"];

Thiophene_3_carbaldehyde -> Protection_Reagents [label="Acetal Protection"]; Protection_Reagents -> Thiophene_4_acetal; }

Figure 2: Protection of the formyl group.

Step 3: Regioselective Bromination

The final step is the regioselective bromination at the 2-position of the thiophene ring. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent.

Protocol:

-

Dissolve 4-(diethoxymethyl)thiophene in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a flask protected from light.

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for an hour and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-4-(diethoxymethyl)thiophene.[1]

Thiophene_4_acetal [label="4-(diethoxymethyl)thiophene"]; Bromination_Reagent [label="N-Bromosuccinimide (NBS)"]; Final_Product [label="2-Bromo-4-(diethoxymethyl)thiophene"];

Thiophene_4_acetal -> Bromination_Reagent [label="Bromination"]; Bromination_Reagent -> Final_Product; }

Figure 3: Bromination of the thiophene acetal.

| Property | Value |

| Molecular Formula | C₉H₁₃BrO₂S |

| Molecular Weight | 265.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Purity (typical) | >98% (by GC) |

Table 1: Physical and Chemical Properties of 2-Bromo-4-(diethoxymethyl)thiophene.

Polymerization of 2-Bromo-4-(diethoxymethyl)thiophene

2-Bromo-4-(diethoxymethyl)thiophene serves as a versatile monomer for the synthesis of conjugated polymers through various polymerization techniques. The choice of polymerization method significantly influences the resulting polymer's properties, such as molecular weight, regioregularity, and electronic characteristics.

Oxidative Polymerization

Chemical oxidative polymerization is a straightforward method for synthesizing polythiophenes. Ferric chloride (FeCl₃) is a commonly used oxidizing agent.

Protocol:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-4-(diethoxymethyl)thiophene in a dry, degassed solvent such as chloroform or nitrobenzene.

-

In a separate flask, prepare a solution of anhydrous ferric chloride in the same solvent.

-

Slowly add the ferric chloride solution to the monomer solution with vigorous stirring.

-

The reaction mixture will typically change color, indicating the onset of polymerization.

-

Allow the reaction to proceed at room temperature or with gentle heating for several hours.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

-

Filter the polymer and wash it extensively with methanol to remove any residual catalyst and oligomers.

-

Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to fractionate the polymer based on molecular weight and remove impurities.

-

Dry the final polymer under vacuum.

Monomer [label="2-Bromo-4-(diethoxymethyl)thiophene"]; Oxidant [label="FeCl₃"]; Polymer [label="Poly(4-(diethoxymethyl)thiophene)"];

Monomer -> Oxidant [label="Oxidative Coupling"]; Oxidant -> Polymer; }

Figure 4: Oxidative polymerization workflow.

Cross-Coupling Polymerization Methods

For greater control over the polymer's structure, particularly its regioregularity, cross-coupling reactions such as Stille and Suzuki polymerization are preferred. These methods typically yield polymers with higher molecular weights and more defined structures, which are crucial for achieving high charge carrier mobilities in electronic devices.[3][4][5]

Stille Coupling Protocol:

-

This reaction couples the brominated monomer with a stannylated thiophene derivative.

-

In a Schlenk flask under an inert atmosphere, dissolve 2-Bromo-4-(diethoxymethyl)thiophene and an equimolar amount of a bis(trimethylstannyl)thiophene derivative in a dry, degassed solvent like toluene or DMF.

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and a ligand.

-

Heat the reaction mixture to reflux for 24-48 hours.

-

After cooling, precipitate the polymer in methanol.

-

Purify the polymer by filtration, washing, and Soxhlet extraction.[4]

Suzuki Coupling Protocol:

-

This method involves the coupling of the brominated monomer with a thiophene boronic acid or boronic ester derivative.

-

In a Schlenk flask, combine 2-Bromo-4-(diethoxymethyl)thiophene, an equimolar amount of a thiophene-bis(boronic acid pinacol ester), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or CsF), and a phase transfer catalyst (if needed) in a mixture of solvents like toluene and water.

-

Degas the mixture and heat it to reflux under an inert atmosphere for 24-48 hours.

-

After cooling, separate the organic layer, wash it with water, and precipitate the polymer in methanol.

-

Purify the polymer using similar methods as described for Stille coupling.[5][6]

Characterization of Poly(4-(diethoxymethyl)thiophene)

The synthesized polymers must be thoroughly characterized to understand their structural, optical, and electronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's structure and determine its regioregularity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the polymer and confirm the polymerization.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer.

-

UV-Vis Spectroscopy: This technique is used to determine the polymer's absorption spectrum and estimate its optical bandgap.

-

Cyclic Voltammetry (CV): CV is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.[7][8]

| Property | Typical Range |

| HOMO Level | -5.0 to -5.5 eV |

| LUMO Level | -2.5 to -3.0 eV |

| Optical Bandgap | 2.0 to 2.5 eV |

Table 2: Expected Electronic Properties of Poly(4-(diethoxymethyl)thiophene) Derivatives. These are estimated ranges and will vary based on the specific polymer structure and measurement conditions.

Application in Organic Field-Effect Transistors (OFETs)

Polymers derived from 2-Bromo-4-(diethoxymethyl)thiophene are promising candidates for the active layer in OFETs. The performance of these devices is highly dependent on the polymer's properties and the device architecture.

OFET Fabrication Protocol

A common device architecture is the bottom-gate, top-contact configuration.[2][9]

Protocol:

-

Substrate Cleaning: Thoroughly clean a heavily doped silicon wafer with a thermally grown silicon dioxide layer (acting as the gate dielectric) by sonicating in a series of solvents (e.g., deionized water, acetone, isopropanol).

-

Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.

-

Semiconductor Deposition: Dissolve the synthesized poly(4-(diethoxymethyl)thiophene) in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposit a thin film onto the substrate using spin-coating or drop-casting.

-

Annealing: Anneal the film at an optimized temperature to improve its crystallinity and morphology.

-

Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the semiconductor layer through a shadow mask using thermal evaporation.

-

Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.[10][11]

Substrate [label="Si/SiO₂ Substrate"]; Cleaning [label="Substrate Cleaning"]; Surface_Treatment [label="Surface Treatment (optional)"]; Semiconductor_Deposition [label="Semiconductor Deposition"]; Annealing [label="Annealing"]; Electrode_Deposition [label="Source/Drain Deposition"]; Characterization [label="Device Characterization"];

Substrate -> Cleaning -> Surface_Treatment -> Semiconductor_Deposition -> Annealing -> Electrode_Deposition -> Characterization; }

Figure 5: General workflow for OFET fabrication.

| Parameter | Description |

| Charge Carrier Mobility (µ) | A measure of how quickly charge carriers move through the material. |

| On/Off Ratio | The ratio of the current when the transistor is "on" to the current when it is "off". |

| Threshold Voltage (Vth) | The gate voltage required to turn the transistor "on". |

Table 3: Key Performance Parameters of an OFET.

Post-Polymerization Modification: Unlocking Further Potential

The diethoxymethyl group can be deprotected to an aldehyde after polymerization. This allows for a wide range of chemical modifications to the polymer backbone, enabling the tuning of its properties for specific applications. For example, the aldehyde can be converted to other functional groups through reactions such as Wittig olefination, condensation with active methylene compounds, or reductive amination.

Conclusion

2-Bromo-4-(diethoxymethyl)thiophene is a valuable and versatile building block for the synthesis of advanced conductive polymers for organic electronics. Its synthesis, while multi-step, is achievable through established organic chemistry protocols. The resulting polymers, particularly when synthesized via controlled polymerization methods, exhibit promising electronic properties for applications in devices like OFETs. The presence of the protected formyl group opens up a vast landscape for post-polymerization modification, offering a powerful tool for the rational design of next-generation organic electronic materials. This guide provides a solid foundation for researchers to explore the full potential of this promising thiophene derivative.

References

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molecules. [Link]

-

Organic field-effect transistor. Wikipedia. [Link]

-

Cleavage of substituents upon oxidative polymerization of substituted thiophenes. (1999). Materials Chemistry and Physics. [Link]

-

A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. (2025). ResearchGate. [Link]

-

High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2. (2003). Journal of the American Chemical Society. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). Molecules. [Link]

-

Chapter 9, thiophene. University of Liverpool. [Link]

-

Stille reaction – Knowledge and References. Taylor & Francis Online. [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2025). ResearchGate. [Link]

-

HOMO, LUMO energy levels, and band gaps of polymers (exp represents the values from the experimental measures 46 ). ResearchGate. [Link]

-

Organic Field-Effect Transistors. (2007). MIT OpenCourseWare. [Link]

-

1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

-

Acetaldehyde, bromo-, diethyl acetal. Organic Syntheses. [Link]

-

Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Fraunhofer IPMS. [Link]

-

Regular Article. Physical Chemistry Research. [Link]

-

Band structure diagram illustrating the HOMO and LUMO energies of the... ResearchGate. [Link]

-

(PDF) Organic Field-Effect Transistors. ResearchGate. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C. [Link]

- Process for preparing thiophene derivatives.

-

Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and... The Royal Society of Chemistry. [Link]

-

Synthesis, characterization and electrochromic properties of copolymer of 3-{[4-(thien-3-yl-methoxy)phenoxy]methyl}thiophene with thiophene. (2025). ResearchGate. [Link]

-

Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization. Journal of Materials Chemistry A. [Link]

-

Catalytic oxidative polymerization of thiophene derivatives. (2025). ResearchGate. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry. [Link]

-

OFET Fabrication and Characterization. YouTube. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

Investigations of the Bridged Thiophene Derivative Effect on the Performance of N,N- diethylaniline-based Compounds for. Semantic Scholar. [Link]

-

Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC. [Link]

-

Synthesis, processing and material properties of conjugated polymers. Pure and Applied Chemistry. [Link]

- A method of controlling the bromination of thiophene derivatives.

-

How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

-

Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. JEPT - Journal for Electrochemistry and Plating Technology. [Link]

-

Developments in the Deprotection of Thioacetals. ResearchGate. [Link]

-

Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. PMC. [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. [Link]

-

Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Arkivoc. [Link]

-

Electronic Structure and Optical Properties of Poly[3-(4-octylphenoxy)thiophene]: Experimental and Theoretical Studies. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. physchemres.org [physchemres.org]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 11. web.mit.edu [web.mit.edu]

Literature review of 4-halothiophene-2-acetals

An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of 4-Halothiophene-2-Acetals

Abstract

4-Halothiophene-2-acetals are a class of bifunctional heterocyclic compounds that serve as highly versatile building blocks in modern organic synthesis. Possessing two key, orthogonally reactive functional groups—a halogen at the C4 position and a protected aldehyde at the C2 position—these molecules offer a programmable platform for the construction of complex molecular architectures. The halogen atom (typically bromine or chlorine) provides a reactive handle for carbon-carbon bond formation via metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions. Concurrently, the acetal group serves as a robust protecting group for the formyl moiety, stable to the nucleophilic and basic conditions often employed in C-C coupling, yet readily cleaved under acidic conditions to liberate the aldehyde for subsequent transformations. This guide provides a comprehensive review of the synthesis of 4-halothiophene-2-acetals, details their characterization, and explores their diverse reactivity, with a focus on field-proven protocols for their application in the synthesis of advanced materials and pharmaceutical intermediates.

Synthesis of 4-Halothiophene-2-Acetals

The most direct and common synthetic strategy for accessing 4-halothiophene-2-acetals involves the protection of a commercially available 4-halothiophene-2-carboxaldehyde. The formation of a cyclic acetal, such as a 1,3-dioxolane, is generally favored over acyclic acetals due to the entropic advantage of using a diol, which leads to more favorable reaction equilibria and increased stability of the product.[1][2]

Causality in Synthetic Design

The choice to protect the aldehyde as an acetal is a critical design element. The aldehyde functional group is highly susceptible to attack by the strong nucleophiles and bases (e.g., organolithium reagents, Grignard reagents) that are required to functionalize the C4-halogen position.[3] Converting the aldehyde to an acetal transforms the electrophilic carbonyl carbon into an ether-like linkage, which is inert to these powerful reagents.[4][5] Ethylene glycol is a preferred reagent for this transformation as it forms a thermodynamically stable five-membered 1,3-dioxolane ring, and the reaction can be driven to completion by removing the water byproduct.[6][7]

Diagram of Synthesis

Caption: Synthesis of a 4-halothiophene-2-acetal via acid-catalyzed condensation.

Experimental Protocol: Synthesis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane

This protocol is based on standard, well-established procedures for the formation of 1,3-dioxolanes from aldehydes.[6]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 4-bromo-2-thiophenecarboxaldehyde (10.0 g, 52.3 mmol), ethylene glycol (4.4 mL, 78.5 mmol, 1.5 equiv), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.50 g, 2.6 mmol, 0.05 equiv).

-

Solvent Addition: Add toluene (100 mL) to the flask.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a colorless or pale yellow oil.

Characterization and Properties

Proper characterization is essential to confirm the structure and purity of the synthesized 4-halothiophene-2-acetal. The following table summarizes the expected spectroscopic data for 2-(4-bromothiophen-2-yl)-1,3-dioxolane, based on data from analogous structures.[8][9][10][11]

| Property | Description |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.10 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15 (d, J=1.5 Hz, 1H, Th-H5), 7.08 (d, J=1.5 Hz, 1H, Th-H3), 5.85 (s, 1H, O-CH-O), 4.10-4.00 (m, 4H, -OCH₂CH₂O-). The thiophene protons appear as distinct singlets or narrowly coupled doublets. The acetal proton (CH) is a sharp singlet, and the ethylene glycol protons typically appear as a multiplet. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 143.5 (C-Th), 129.8 (CH-Th), 124.5 (CH-Th), 109.2 (C-Br), 101.5 (O-CH-O), 65.5 (-OCH₂CH₂O-). |

| IR (neat, cm⁻¹) | ~2950, 2890 (C-H stretch), ~1450 (C=C thiophene stretch), ~1150, 1050 (C-O acetal stretch). Note the absence of a strong carbonyl (C=O) peak around 1670-1700 cm⁻¹. |

Reactivity and Synthetic Applications

The synthetic utility of 4-halothiophene-2-acetals stems from the ability to selectively perform chemistry at the C4 position while the C2 aldehyde is masked.

Diagram of Divergent Reactivity

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. 2-BENZYL-1,3-DIOXOLANE(101-49-5) 1H NMR spectrum [chemicalbook.com]

- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 11. arkat-usa.org [arkat-usa.org]

The Thiophene Core: Strategic Synthesis and Functionalization for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural resemblance to a phenyl ring allows it to act as a bioisostere, often leading to enhanced metabolic stability, improved target-binding affinity, and fine-tuned pharmacokinetic profiles.[3] The thiophene moiety is a key structural component in numerous pharmacologically active compounds, including anti-inflammatory drugs like Suprofen, anticonvulsants such as Tiagabine, and blockbuster antiplatelet agents like Clopidogrel.[1][4]

This guide provides a comprehensive overview of the discovery and synthesis of functionalized thiophenes, designed for professionals in drug development and chemical research. We will move beyond simple procedural lists to explore the causality behind synthetic choices, offering field-proven insights into both the construction of the thiophene nucleus and its subsequent, highly specific functionalization.

Part 1: Constructing the Thiophene Nucleus: Core Ring-Formation Strategies

The initial challenge in any thiophene-based drug discovery program is the efficient and scalable synthesis of the core heterocyclic system. Several classical, named reactions have become the bedrock of thiophene synthesis, each offering unique advantages depending on the desired substitution pattern.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful and versatile one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[5][6] Its prominence stems from the use of readily available starting materials and mild reaction conditions.[7]

Causality and Mechanistic Insight: The reaction's efficiency lies in a sequential cascade. It begins with a base-catalyzed Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) to form a stable α,β-unsaturated nitrile intermediate.[5][8] Elemental sulfur, activated by the base (often a secondary amine like morpholine), then adds to this intermediate.[5] The final, irreversible step is an intramolecular cyclization followed by tautomerization to yield the aromatic 2-aminothiophene.[8] The choice of a secondary amine as a base is strategic; it not only catalyzes the initial condensation but also aids in the activation of elemental sulfur.[5]

Experimental Protocol: General One-Pot Gewald Synthesis [5]

-

Reaction Setup: To a round-bottom flask, add the carbonyl compound (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and finely powdered elemental sulfur (1.1 equiv.).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or methanol (approx. 0.5 M concentration). Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).

-

Work-up and Purification: Cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no solid forms, concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.[5]

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a cornerstone method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[9][10] This approach is synthetically valuable for accessing thiophenes that do not possess an amino group at the C2 position.

Causality and Mechanistic Insight: The reaction's core principle is the cyclization of a 1,4-diketone using a sulfurizing agent.[9] Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are critical as they serve a dual purpose: they act as both the sulfur source (thionation of one or both carbonyls) and as a dehydrating agent to drive the final aromatization step.[10][11] The mechanism proceeds through thionation, tautomerization to a thioenol, nucleophilic attack to form a five-membered dihydrothiophene intermediate, and subsequent dehydration to furnish the stable aromatic ring.[10] The choice of sulfurizing agent can influence reaction conditions; Lawesson's reagent is often preferred for its better solubility and milder reaction profiles compared to P₄S₁₀.[9]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis [10]

-

Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 1.2 equiv.).

-

Solvent: Add toluene (5 mL) and a magnetic stir bar to the vial and securely cap the vessel.

-

Microwave Irradiation: Place the vial in a microwave synthesizer. Irradiate the mixture at 150°C for 10-20 minutes.

-

Monitoring: Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final substituted thiophene.[10]

Fiesselmann and Hinsberg Syntheses

While less common than the Gewald or Paal-Knorr, the Fiesselmann and Hinsberg syntheses provide access to specific, highly functionalized thiophene scaffolds.

-

Fiesselmann Thiophene Synthesis: This method constructs 3-hydroxy-2-thiophenecarboxylic acid derivatives from the base-catalyzed reaction of thioglycolic acid esters with α,β-acetylenic esters.[12][13] The reaction proceeds through a sequence of conjugate additions followed by a Dieckmann-like intramolecular condensation.[12][13] This route is particularly valuable for creating thiophenes with hydroxyl and carboxylate functionalities, which are useful handles for further derivatization.[14]

-

Hinsberg Thiophene Synthesis: The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[12] It proceeds via two consecutive Stobbe-type aldol condensations to form the thiophene ring.[12][15] This method is effective for producing symmetrically substituted thiophenes from accessible dicarbonyl precursors.[16]

| Synthesis Method | Key Starting Materials | Key Reagents | Typical Product |

| Gewald | Ketone/Aldehyde, Active Methylene Nitrile | Elemental Sulfur, Base (e.g., Morpholine) | 2-Aminothiophenes[6] |

| Paal-Knorr | 1,4-Dicarbonyl Compound | P₄S₁₀ or Lawesson's Reagent | Substituted Thiophenes[9] |

| Fiesselmann | α,β-Acetylenic Ester, Thioglycolic Acid Ester | Base (e.g., NaOEt) | 3-Hydroxy-2-carboxythiophenes[13] |

| Hinsberg | 1,2-Dicarbonyl Compound, Diethyl Thiodiacetate | Strong Base (e.g., NaOEt) | Thiophene Dicarboxylic Esters[12] |

Part 2: Strategic Functionalization of the Thiophene Ring

Once the thiophene core is constructed, its utility in drug discovery hinges on the ability to introduce a diverse array of functional groups with high regiochemical control.

Electrophilic Aromatic Substitution

Thiophene is an electron-rich heterocycle and is more reactive towards electrophiles than benzene.[17][18] This reaction is the most fundamental method for introducing substituents.

Causality and Mechanistic Insight (Regioselectivity): Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (or C5) position.[19][20] The rationale lies in the stability of the cationic Wheland intermediate. Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom.[19] In contrast, attack at the C3 position results in only two resonance structures, leading to a higher-energy, less stable intermediate.[19][21] Therefore, reactions like halogenation, nitration, and Friedel-Crafts acylation proceed with high C2 selectivity.[18]

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization that is often complementary or superior to electrophilic substitution.[22]

Causality and Mechanistic Insight: DoM relies on a directing metalation group (DMG) on the thiophene ring.[22] The DMG, typically containing a heteroatom with lone pairs (e.g., -CONR₂, -CH₂NR₂, -OMe), coordinates to a strong organolithium base (like n-butyllithium).[23] This coordination pre-complexes the base near the DMG, forcing the deprotonation to occur exclusively at the adjacent ortho position (C-H activation).[22] This generates a highly reactive and nucleophilic lithiated thiophene intermediate, which can then be quenched with a wide variety of electrophiles (E⁺) to install a new substituent with perfect regiocontrol.[24][25] This method provides access to substitution patterns that are impossible to achieve via standard electrophilic substitution.[24]

Palladium-Catalyzed Cross-Coupling Reactions

Modern drug synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These methods are indispensable for assembling complex molecular architectures involving thiophene.[18][26]

Causality and Mechanistic Insight: Reactions like the Suzuki, Stille, and Heck couplings allow for the precise connection of a halothiophene (or thiophene triflate) with a variety of coupling partners.[18][27] The general catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the thiophene.

-

Transmetalation: The organic group from a second reagent (e.g., a boronic acid in Suzuki coupling, an organostannane in Stille coupling) is transferred to the palladium center.[28][29]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[28]

These reactions offer exceptional functional group tolerance and have enabled the synthesis of countless complex thiophene-containing molecules, from conjugated polymers for materials science to intricate drug candidates.[30][31]

Experimental Protocol: Suzuki Coupling of a Bromothiophene [28]

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (nitrogen or argon), combine the bromothiophene (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[28]

Part 3: Modern Frontiers in Thiophene Synthesis

While classical methods remain vital, research continues to push for more efficient, atom-economical, and environmentally benign routes to functionalized thiophenes.

-

Cyclization of Functionalized Alkynes: Innovative approaches that build the thiophene ring from acyclic precursors are gaining traction.[32] The heterocyclization of functionalized alkynes containing a sulfur atom offers a direct, one-step, and often highly regioselective pathway to complex thiophenes, minimizing waste and synthetic steps.[33][34][35]

-

Multi-component Reactions (MCRs): Beyond the Gewald reaction, new MCRs are being developed that allow for the rapid assembly of highly functionalized thiophenes from three or more simple starting materials in a single pot.[36] These reactions are highly valued in the construction of compound libraries for high-throughput screening.

Conclusion

The thiophene scaffold is a cornerstone of modern medicinal chemistry, and mastery of its synthesis and functionalization is critical for drug discovery professionals. Classical ring-forming reactions like the Gewald and Paal-Knorr syntheses provide reliable access to the core nucleus, while a sophisticated toolbox of functionalization techniques—from predictable electrophilic substitution to highly regioselective directed metalation and versatile palladium-catalyzed cross-couplings—enables the precise molecular engineering required for potent and selective therapeutics. As synthetic methodology continues to advance, the development of even more efficient and sustainable routes will ensure that the thiophene motif remains a central player in the creation of next-generation medicines and materials.

References

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

Arcadi, A., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules.

-

Putrov, D., et al. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances.

-

Wikipedia. Paal–Knorr synthesis.

-

BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.

-

BenchChem. Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes.

-

Synthesis of Furan and Thiophene. (n.d.).

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). ResearchGate.

-

Shad, A. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).

-

Shaabani, A., et al. (2012). Synthesis of highly functionalized thiophenes by three-component and one-pot reaction. Journal of Sulfur Chemistry.

-

J&K Scientific LLC. Gewald Reaction. (2025).

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.

-

Organic Chemistry Portal. Gewald Reaction.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.

-

Arcadi, A., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate.

-

Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. (2005). Organic & Biomolecular Chemistry (RSC Publishing).

-

Brezinski, K., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

-

Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019). YouTube.

-

University of Connecticut. Directed (ortho) Metallation.

-

BenchChem. The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability.

-

Labinsights. Thiophenes - Heterocyclic Organic Compounds. (2023).

-

Wikipedia. Fiesselmann thiophene synthesis.

-

Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. (2017).

-

Dehli, J. R., et al. (2017). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.

-

Georganics. Thiophene derivatives.

-

BenchChem. Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.

-

Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (2014). ResearchGate.

-

De, A., et al. (2003). Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. Arkivoc. [URL]([Link] scholar.org/paper/Certain-applications-of-heteroatom-directed-in-De-Pal/c11a2f646061327150a0f5e1975e1194954477d9)

-

Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society.

-

Thiophene ppt 1. (n.d.). SlideShare.

-

Singh, J., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances.

-

Syntheses of Thiophenes – Recent Advances. (2025). ResearchGate.

-

Singh, J., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.

-

Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method.... (2011). ResearchGate.

-

Song, J., et al. (2020). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers (RSC Publishing).

-

Arcadi, A., et al. (2014). Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. PubMed.

-

Ingoglia, B. T., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters.

-

Ostroglazov, A., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry.

-

Wikipedia. Directed ortho metalation.

-

Pieńkowska, J. R., et al. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry.

-

Fiesselmann thiophene synthesis. (n.d.). ResearchGate.

-

Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025).

-

The electrophilic aromatic substitution reaction rate for thiophene.... (n.d.). Pearson+.

-

Ho, T. L., et al. (2014). Stacking patterns of thieno[3,2-b]thiophenes functionalized by sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions. Acta Crystallographica Section E.

-

Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 14. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 18. Thiophene derivatives - Georganics [georganics.sk]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+ [pearson.com]

- 21. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 22. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 23. uwindsor.ca [uwindsor.ca]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. uwindsor.ca [uwindsor.ca]

- 30. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 31. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 32. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. journalwjarr.com [journalwjarr.com]

- 34. researchgate.net [researchgate.net]

- 35. Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-(diethoxymethyl)-thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Thiophenes

Thiophene and its derivatives are privileged heterocyclic motifs in medicinal chemistry and materials science. Their structural resemblance to benzene, coupled with a distinct electronic profile, allows them to serve as effective bioisosteres, enhancing pharmacological properties such as potency, selectivity, and metabolic stability. The targeted functionalization of the thiophene ring is therefore a cornerstone of modern drug discovery and the development of novel organic electronic materials. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and broad functional group tolerance, making it an indispensable method for constructing carbon-carbon bonds.[1]

This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of 2-Bromo-4-(diethoxymethyl)-thiophene , a versatile building block that allows for the introduction of a masked aldehyde functionality. The diethoxymethyl acetal serves as a robust protecting group, stable to the basic conditions of the Suzuki coupling, which can be readily deprotected post-coupling to unveil the reactive aldehyde for further synthetic elaborations.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial aspect of the transmetalation step is the activation of the organoboron species by a base.[3] This activation increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.

The Role of the Diethoxymethyl Protecting Group

The diethoxymethyl group is an acetal that serves to protect a formyl (aldehyde) group from unwanted reactions. Acetals are known to be stable under neutral and basic conditions, which are typical for the Suzuki-Miyaura coupling.[4][5] This stability allows for the selective cross-coupling at the C-Br bond of "2-Bromo-4-(diethoxymethyl)-thiophene" without interference from the protected aldehyde. The deprotection is typically achieved under acidic conditions, regenerating the aldehyde for subsequent synthetic transformations.[6]

Synthesis of the Starting Material: 2-Bromo-4-(diethoxymethyl)-thiophene

A plausible synthetic route to the title compound involves a two-step sequence starting from 3-bromothiophene. The first step is a regioselective lithiation followed by formylation to introduce the aldehyde group at the 4-position. The resulting 4-bromo-3-thiophenecarboxaldehyde is then protected as its diethoxymethyl acetal. Alternatively, direct bromination of 4-(diethoxymethyl)thiophene can be explored. A general representation of the first approach is outlined below.

Figure 2: Proposed synthetic workflow for the starting material.

Experimental Protocols: Suzuki Coupling of 2-Bromo-4-(diethoxymethyl)-thiophene

The following protocol is a general guideline and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials and Reagents

-

2-Bromo-4-(diethoxymethyl)-thiophene (1.0 equiv)

-

Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine 2-Bromo-4-(diethoxymethyl)-thiophene, the boronic acid derivative, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent ratio is 4:1 or 5:1 organic solvent to water.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling. The following table provides a starting point for optimization.

| Parameter | Recommended Options | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive bromides.[7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for the transmetalation step.[3] The strength and solubility of the base can significantly impact the reaction rate and yield. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water may need optimization. |

| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion. |

Post-Coupling Deprotection Protocol

To unmask the aldehyde functionality, the following deprotection protocol can be employed.

Materials and Reagents

-

Coupled product from the Suzuki reaction (1.0 equiv)

-

Acetone/water or THF/water mixture

-

Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Step-by-Step Procedure

-

Dissolution: Dissolve the acetal-protected coupled product in a mixture of acetone and water (e.g., 10:1).

-

Acidification: Add a catalytic amount of the acid.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralization: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Extraction: Extract the product with an organic solvent.

-

Work-up and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting aldehyde if necessary.

Experimental Workflow Visualization

Figure 3: General experimental workflow for Suzuki coupling and subsequent deprotection.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-4-(diethoxymethyl)-thiophene offers a robust and versatile strategy for the synthesis of highly functionalized thiophene derivatives. The stability of the diethoxymethyl acetal under the reaction conditions allows for the selective formation of the desired C-C bond, with the masked aldehyde poised for subsequent transformations. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

- Thiophene, as one of the most common structural units in functional organic materials, was efficiently installed into π-conjugated systems via a simple, ligand-free Suzuki coupling. The reaction proceeded with high efficiency and good functional-group compatibility while requiring 0.02 mol% of palladium catalyst. (Source: Organic Chemistry Frontiers, RSC Publishing)

- Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers.

- Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(46), 8159-8162. (Source: PMC)

- A straightforward method for the synthesis of 2-bromo-4-alkylthiophenes was developed, and the desired products were obtained in the highest chemical yields (>90%) reported to date.

- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz

- The first Suzuki-Miyaura reactions of 2,3,4-tribromothiophene are reported. These reactions provide a convenient and site-selective approach to 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes.

- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (Source: YouTube)

- A concise palladium-catalyzed method for oxidative C–H/C–H cross-coupling between benzothiazoles and thiophenes/thiazoles has been developed.